molecular formula C12H17IO B3030136 4-(tert-Butyl)-2-ethoxy-1-iodobenzene CAS No. 870007-40-2

4-(tert-Butyl)-2-ethoxy-1-iodobenzene

Cat. No.: B3030136
CAS No.: 870007-40-2
M. Wt: 304.17
InChI Key: GWLABQRIJQCIBU-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-ethoxy-1-iodobenzene is an organic compound that features a benzene ring substituted with a tert-butyl group, an ethoxy group, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-ethoxy-1-iodobenzene typically involves the iodination of 4-(tert-butyl)-2-ethoxybenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iron(III) chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems can enhance the reaction rates and selectivity, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-ethoxy-1-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of compounds like 4-(tert-butyl)-2-ethoxybenzene derivatives.

    Oxidation: Formation of 4-(tert-butyl)-2-ethoxybenzoic acid.

    Reduction: Formation of 4-(tert-butyl)-2-ethoxybenzene.

Scientific Research Applications

4-(tert-Butyl)-2-ethoxy-1-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-ethoxy-1-iodobenzene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the reactivity and stability of the compound. The tert-butyl and ethoxy groups can affect the compound’s lipophilicity and steric properties, impacting its behavior in chemical reactions and biological systems .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-tert-butyl-2-ethoxy-1-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IO/c1-5-14-11-8-9(12(2,3)4)6-7-10(11)13/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLABQRIJQCIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256242
Record name 4-(1,1-Dimethylethyl)-2-ethoxy-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870007-40-2
Record name 4-(1,1-Dimethylethyl)-2-ethoxy-1-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870007-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)-2-ethoxy-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 5-tert-butyl-2-iodo-phenol (132.7 g, 480.6 mmol), potassium carbonate (265.7 g, 1923 mmol) and ethyl iodide (76.9 mL, 961.3 mmol) in ethanol (1.125 mL) was heated at reflux overnight. Upon cooling to room temperature, the reaction mixture was diluted with diethyl ether. The white solids were filtered off, and the filtrate was concentrated in vacuo to give 4-tert-butyl-2-ethoxy-1-iodo-benzene (144.7 g) as pale yellow oil.
Quantity
132.7 g
Type
reactant
Reaction Step One
Quantity
265.7 g
Type
reactant
Reaction Step One
Quantity
76.9 mL
Type
reactant
Reaction Step One
Quantity
1.125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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